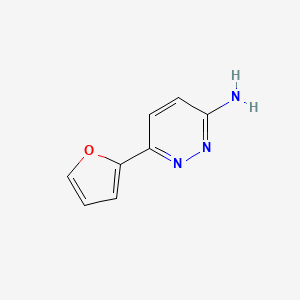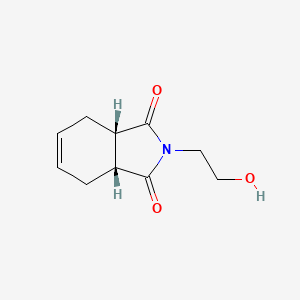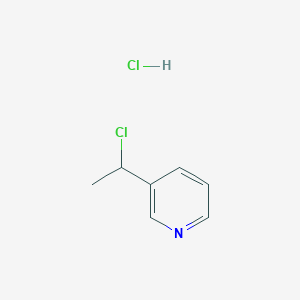
3-(1-Chloroethyl)pyridine hydrochloride
Vue d'ensemble
Description
3-(1-Chloroethyl)pyridine hydrochloride, also known as CEP, is a chemical compound with the molecular formula C7H9Cl2N. It is a colorless to light yellow crystalline solid that is soluble in water and organic solvents. CEP is widely used in scientific research for its ability to modify proteins and nucleic acids. In
Mécanisme D'action
3-(1-Chloroethyl)pyridine hydrochloride modifies proteins by forming a covalent bond with cysteine residues. This modification can alter the function of the protein and can be used to study protein function. 3-(1-Chloroethyl)pyridine hydrochloride can also crosslink nucleic acids by forming covalent bonds between adjacent bases. This crosslinking can be used to study DNA-protein interactions.
Biochemical and Physiological Effects
3-(1-Chloroethyl)pyridine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. Additionally, 3-(1-Chloroethyl)pyridine hydrochloride can modulate the activity of enzymes involved in cellular metabolism. 3-(1-Chloroethyl)pyridine hydrochloride has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Chloroethyl)pyridine hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily modified for specific applications. Additionally, 3-(1-Chloroethyl)pyridine hydrochloride can be used to study protein function and DNA-protein interactions. However, there are also limitations to the use of 3-(1-Chloroethyl)pyridine hydrochloride in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the covalent modification of proteins by 3-(1-Chloroethyl)pyridine hydrochloride can be irreversible, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 3-(1-Chloroethyl)pyridine hydrochloride in scientific research. One potential application is in the study of DNA-protein interactions. 3-(1-Chloroethyl)pyridine hydrochloride can be used to crosslink nucleic acids and proteins, which can provide insights into the structure and function of these interactions. Additionally, 3-(1-Chloroethyl)pyridine hydrochloride could be used to develop new cancer therapies. Its ability to induce DNA damage and cell death in cancer cells could be harnessed for the development of new treatments. Finally, 3-(1-Chloroethyl)pyridine hydrochloride could be used to study the role of cysteine residues in protein function. By modifying specific cysteine residues, researchers could gain insights into the function of these residues and their role in protein function.
Conclusion
In conclusion, 3-(1-Chloroethyl)pyridine hydrochloride is a useful compound for scientific research. Its ability to modify proteins and nucleic acids has led to a wide range of applications in the study of cellular processes. While there are limitations to the use of 3-(1-Chloroethyl)pyridine hydrochloride in lab experiments, its potential for future research is promising. By continuing to explore the applications of 3-(1-Chloroethyl)pyridine hydrochloride, researchers can gain new insights into the structure and function of cellular processes.
Applications De Recherche Scientifique
3-(1-Chloroethyl)pyridine hydrochloride is widely used in scientific research for its ability to modify proteins and nucleic acids. It can covalently bind to cysteine residues in proteins and modify their function. 3-(1-Chloroethyl)pyridine hydrochloride can also crosslink nucleic acids, which can be useful for studying DNA-protein interactions. Additionally, 3-(1-Chloroethyl)pyridine hydrochloride can be used as a fluorescent probe for studying protein-protein interactions.
Propriétés
IUPAC Name |
3-(1-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXFGOFMNUTNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97516-11-5 | |
| Record name | 3-(1-chloroethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



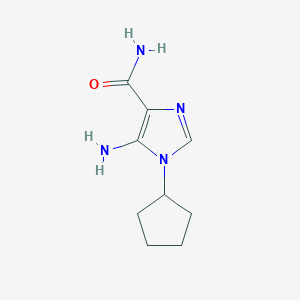

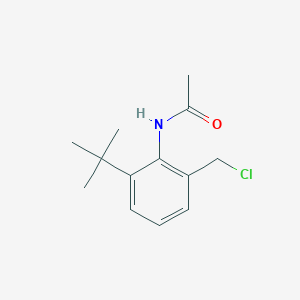
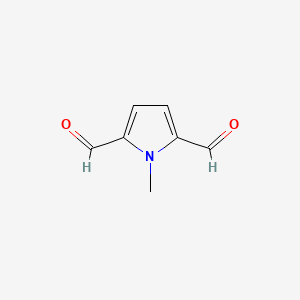
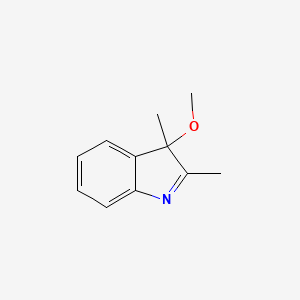



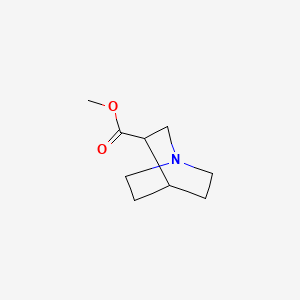

![1,3-Dioxolo[4,5-b]pyridine-2-methanol](/img/structure/B3351640.png)
